Cas no 83-05-6 (Bis(4-chlorophenyl)acetic Acid)

Bis(4-chlorophenyl)acetic Acid structure
83-05-6 structure
Bis(4-chlorophenyl)acetic Acid
83-05-6
C14H10Cl2O2
281.13400220871
722162
24846425

Bis(4-chlorophenyl)acetic Acid Properties

Names and Identifiers

    • 2,2-Bis(4-chlorophenyl)acetic acid
    • 4.4'-DDA
    • 4,4′-DDA
    • Benzeneacetic acid,4-chloro-a-(4-chlorophenyl)-
    • Bis(4-chlorophenyl)acetic acid
    • p,p'-DDA
    • 4-chloro-.alpha.-(4-chlorophenyl)-Benzeneacetic acid
    • 4-chloro-alpha-(4-chlorophenyl)benzeneacetic acid
    • 4-Chloro-α-(4-chlorophenyl)benzeneacetic acid (ACI)
    • Acetic acid, bis(p-chlorophenyl)- (6CI, 7CI, 8CI)
    • Bis(p-chlorophenyl)acetic acid
    • DDA
    • DDA (degradation product)
    • Di(p-chlorophenyl)acetic acid
    • Dichlorodiphenylacetic acid
    • NSC 4279
    • p,p′-DDA
    • Acetic acid, bis(p-chlorophenyl)-
    • WLN: QYVR DG&R DG
    • Benzeneacetic acid, 4-chloro-.alpha.-(4-chlorophenyl)-
    • Maybridge1_006953
    • MFCD00004248
    • 2,2-Bis(p-chlorophenyl)acetic acid
    • BRN 1913593
    • NCGC00164026-01
    • 4,4'-DDA, PESTANAL(R), analytical standard
    • N0U8S29G6E
    • BBL034637
    • NCGC00164026-02
    • CS-0134772
    • SR-01000389220-2
    • 4-CHLORO-.ALPHA.-(4-CHLOROPHENYL)BENZENEACETIC ACID
    • NCGC00255690-01
    • NSC-4279
    • 2,2-Bis(4-chlorophenyl)aceticacid
    • CHEMBL1879491
    • EINECS 201-451-8
    • CAS-83-05-6
    • Bis(4'-chlorophenyl)acetate
    • AI3-07573
    • Bis(p-chlorphenyl)essigsaeure [German]
    • Tox21_301432
    • 2,2-bis-(4-chloro-phenyl)-acetic acid
    • Oprea1_249828
    • SCHEMBL467546
    • SR-01000389220
    • AB01331060-02
    • Bis(4-chlorophenyl)acetic acid, 98%
    • p,p'-Dichlorodiphenylacetic acid
    • Bis-(4-chloro-phenyl)-acetic acid
    • SR-01000389220-1
    • AS-62049
    • W-200512
    • CHEBI:28139
    • UNII-N0U8S29G6E
    • C06640
    • HMS561E01
    • Q27103524
    • CCG-45383
    • STL415948
    • AKOS001584787
    • DTXSID3040699
    • NSC4279
    • NS00005027
    • 4,4'-DDA
    • DDA, P,P'-
    • Bis(p-chlorphenyl)essigsaeure
    • bis(4-chlorophenyl) acetic acid
    • G72323
    • GEO-02561
    • 2,2-bis(4-chlorophenyl)-acetic acid
    • Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-
    • DTXCID1020699
    • Acetic acid, bis-(4-chlorophenyl)
    • 83-05-6
    • +Expand
    • MFCD00004248
    • YIOCIFXUGBYCJR-UHFFFAOYSA-N
    • 1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18)
    • O=C(C(C1C=CC(Cl)=CC=1)C1C=CC(Cl)=CC=1)O

Computed Properties

  • 280.00600
  • 1
  • 2
  • 3
  • 280.006
  • 18
  • 258
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.5
  • 0
  • 37.3

Experimental Properties

  • 4.20990
  • 37.30000
  • 1.4730 (estimate)
  • 392.54°C (rough estimate)
  • 167-169 °C (lit.)
  • 202.6°C
  • White crystals
  • Uncertain
  • 1.2624 (rough estimate)

Bis(4-chlorophenyl)acetic Acid Security Information

  • GHS07 GHS07 GHS08 GHS08
  • AF5475000
  • 3
  • 7-22-36-45
  • R20/21/22
  • Xn Xn
  • NONH for all modes of transport
  • H302 + H312 + H332-H351
  • P280
  • Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
  • 20/21/22-40
  • Warning
  • IRRITANT

Bis(4-chlorophenyl)acetic Acid Customs Data

  • 2916399090
  • China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Bis(4-chlorophenyl)acetic Acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003OQ3-100mg
bis(4-chlorophenyl)acetic acid
83-05-6 98%;RG
100mg
$39.00 2024-04-21
A2B Chem LLC
AB71211-100mg
Bis(4-chlorophenyl)acetic acid
83-05-6 99.50%
100mg
$211.00
Aaron
AR003OYF-100mg
bis(4-chlorophenyl)acetic acid
83-05-6 98%
100mg
$19.00
abcr
AB249767-1g
Bis(4-chlorophenyl)acetic Acid, 95%; .
83-05-6 95%
1g
€144.00
Alichem
A019111886-25g
2,2-Bis(4-chlorophenyl)acetic acid
83-05-6 95%
25g
$729.63 2023-09-01
Ambeed
A652883-5g
2,2-Bis(4-chlorophenyl)acetic acid
83-05-6 95%
5g
$240.0 2024-07-24
eNovation Chemicals LLC
D767217-1g
bis(4-chlorophenyl)acetic acid
83-05-6 98%
1g
$180 2022-05-25
TRC
B055885-250mg
Bis(4-chlorophenyl)acetic Acid
83-05-6
250mg
$ 205.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1205412-1g
2,2-Bis(4-chlorophenyl)acetic acid
83-05-6 98%
1g
¥1053.00 2024-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B919867-250mg
Bis(4-chlorophenyl)acetic acid
83-05-6 98%
250mg
¥298.00 2022-09-29

Bis(4-chlorophenyl)acetic Acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol ,  Water ;  134 - 137 °C
1.2 Reagents: Sulfuric acid
Reference
Potassium hydroxide
Abdel-Magid, Ahmed F., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol ,  Water ;  134 - 137 °C
1.2 Reagents: Sulfuric acid
Reference
Potassium Hydroxide
Abdel-Magid, Ahmed F., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Sulfuric acid Solvents: Diethylene glycol ,  Water
Reference
Di-(p-chlorophenyl)acetic acid
Grummitt, Oliver; et al, Organic Syntheses, 1946, 26, 21-3

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Pyridine, 4-ethenyl-, homopolymer, 1,1,1-trifluoromethanesulfonate ;  0 °C; 0 °C → rt; 10 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Reference
Taming of superacids: PVP-triflic acid as an effective solid triflic acid equivalent for Friedel-Crafts hydroxyalkylation and acylation
Prakash, G. K. Surya; et al, Journal of Fluorine Chemistry, 2015, 171, 102-112

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  0 °C; 12 h, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  rt
Reference
Metal-Free Hydrosilylation of Ketenes with Silicon Electrophiles: Access to Fully Substituted Aldehyde-Derived Silyl Enol Ethers
Roy, Avijit ; et al, Chemistry - A European Journal, 2021, 27(32), 8273-8276

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  -10 °C; 0.5 - 3 h, rt
Reference
Palladium-Catalyzed Enantioselective Isodesmic C-H Iodination of Phenylacetic Weinreb Amides
Wang, Hang; et al, Angewandte Chemie, 2023, 62(20),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 - 2 h, rt
1.2 overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
C-C Coupling Through Intramolecular Dual C-H Activation Directed by a Removable Carboxylate Group: A Method for the Synthesis of Fluorenones under Mild Reaction Conditions
Liu, Lu; et al, Asian Journal of Organic Chemistry, 2014, 3(6), 695-699

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  0.5 h, 0 °C; 12 h, 80 °C
Reference
Rh-Catalyzed annulations of N-methoxybenzamides with ketenimines: synthesis of 3-aminoisoindolinones and 3-diarylmethyleneisoindolinones with strong aggregation induced emission properties
Zhou, Xiaorong; et al, Chemical Communications (Cambridge, 2016, 52(70), 10676-10679

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Carboxylation of alcohols with carbon monoxide supersaturated in strong acid. Facile synthesis of 2,2-bis(4-halophenyl)acetic, -propionic, and related acids
Takahashi, Yukio; et al, Chemistry Letters, 1985, (11), 1733-4

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
Di-(p-chlorophenyl)acetic acid
Grummitt, Oliver; et al, Organic Syntheses, 1946, 26, 21-3

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) ;  20 h, 80 °C
1.2 Reagents: Water
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 - 2 h, rt
2.2 overnight, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
C-C Coupling Through Intramolecular Dual C-H Activation Directed by a Removable Carboxylate Group: A Method for the Synthesis of Fluorenones under Mild Reaction Conditions
Liu, Lu; et al, Asian Journal of Organic Chemistry, 2014, 3(6), 695-699

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol ,  Water
2.1 Reagents: Sulfuric acid Solvents: Water
Reference
Di-(p-chlorophenyl)acetic acid
Grummitt, Oliver; et al, Organic Syntheses, 1946, 26, 21-3

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Cobalt chloride (CoCl2) ;  overnight, 60 °C
2.1 Catalysts: Iron chloride (FeCl3) ;  20 h, 80 °C
2.2 Reagents: Water
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 - 2 h, rt
3.2 overnight, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
C-C Coupling Through Intramolecular Dual C-H Activation Directed by a Removable Carboxylate Group: A Method for the Synthesis of Fluorenones under Mild Reaction Conditions
Liu, Lu; et al, Asian Journal of Organic Chemistry, 2014, 3(6), 695-699

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 0 °C → rt; 3 - 4 h, rt
1.2 Reagents: Water ;  rt
2.1 Catalysts: Cobalt chloride (CoCl2) ;  overnight, 60 °C
3.1 Catalysts: Iron chloride (FeCl3) ;  20 h, 80 °C
3.2 Reagents: Water
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 - 2 h, rt
4.2 overnight, 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
C-C Coupling Through Intramolecular Dual C-H Activation Directed by a Removable Carboxylate Group: A Method for the Synthesis of Fluorenones under Mild Reaction Conditions
Liu, Lu; et al, Asian Journal of Organic Chemistry, 2014, 3(6), 695-699

Bis(4-chlorophenyl)acetic Acid Raw materials

Bis(4-chlorophenyl)acetic Acid Preparation Products

Bis(4-chlorophenyl)acetic Acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83-05-6)Bis(4-chlorophenyl)acetic Acid
A840496
99%
5g
216.0